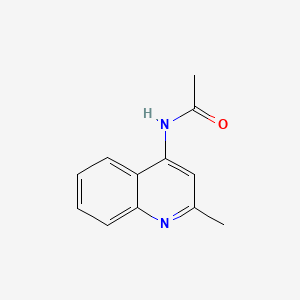

N-(2-methylquinolin-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-methylquinolin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-8-7-12(14-9(2)15)10-5-3-4-6-11(10)13-8/h3-7H,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTSJKNNHBHBLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344063 | |

| Record name | Acetamide, N-(2-methyl-4-quinolinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52101-48-1 | |

| Record name | Acetamide, N-(2-methyl-4-quinolinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylquinolin-4-yl)acetamide typically involves the acylation of 2-methylquinoline. One common method is the reaction of 2-methylquinoline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution

The acetamide group (-NHCOCH₃) can undergo substitution reactions under alkaline conditions, replacing the amide with other nucleophiles (e.g., hydroxylamine or hydrazine) to form derivatives like hydrazides or hydroxamides .

Oxidation and Reduction

-

Oxidation : The methyl group at the 2-position of the quinoline ring is susceptible to oxidation, potentially forming ketones or epoxides.

-

Reduction : The quinoline ring can be hydrogenated using catalysts like Pd/C or LiAlH₄, altering electronic properties and reactivity .

Functional Group Transformations

-

Amide hydrolysis : The acetamide group can hydrolyze to carboxylic acids under acidic or basic conditions, though stability varies with substitution patterns .

-

Alkylation : The quinoline nitrogen can undergo alkylation with alkyl halides, forming N-alkyl derivatives .

Structural Modifications and Derivatives

Related compounds such as 2-(quinolin-4-yloxy)acetamides and N-(2-methylquinolin-4-yl)methanesulfonamide highlight the versatility of the quinoline scaffold:

-

Methanesulfonamide derivatives : Synthesized via reaction of 2-methylquinoline with methanesulfonyl chloride, showing anticancer potential.

-

Thiazolo-pyrimidine hybrids : Linked to quinoline via acetamide bridges, explored for antimicrobial activity.

Scientific Research Applications

Medicinal Chemistry

N-(2-methylquinolin-4-yl)acetamide and its derivatives have been extensively studied for their therapeutic potential. The compound exhibits various biological activities, making it a candidate for drug development.

Antimicrobial Properties

- Mycobacterium tuberculosis Inhibition : Research has shown that quinoline derivatives, including this compound, possess significant activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. In vitro studies demonstrated minimum inhibitory concentrations (MICs) as low as 0.05 μM, indicating strong antimicrobial efficacy .

Anticancer Activity

- Compounds with similar structures have been investigated for their anticancer properties. The presence of the quinoline moiety is linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Pharmacological Applications

This compound has been explored for several pharmacological applications:

Anti-inflammatory Effects

- The compound has shown potential as an anti-inflammatory agent. Studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, thus reducing inflammation and pain .

Analgesic Properties

- Similar derivatives have been characterized for their analgesic effects, providing insights into their utility in pain management therapies .

Case Studies

Several studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of N-(2-methylquinolin-4-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(2-methylquinolin-4-yl)acetamide, the following structurally and functionally related acetamide derivatives are analyzed:

Table 1: Structural and Pharmacological Comparison

Key Observations :

Structural Variations and Bioactivity: Positional Isomerism: The placement of the acetamide group significantly impacts activity. For example, N-(2-hydroxy-4-methylquinolin-6-yl)acetamide (6-position) may exhibit different solubility or target affinity compared to the 4-position isomer. Heterocyclic Core: Compounds with pyridazinone or pyrazoloquinoxaline cores (e.g., entries 4 and 5 in Table 1) show distinct receptor binding (e.g., FPR2 agonism) or enzyme inhibition profiles compared to quinoline-based analogs .

Methyl vs. Phenyl: The 2-methyl group in the target compound may confer steric hindrance compared to the 2-phenyl substituent in N-(2-phenylquinolin-4-yl)acetamide, affecting binding to hydrophobic enzyme pockets .

Pharmacological Profiles: Enzyme Inhibition: The pyrazoloquinoxaline derivative (entry 4, Table 1) is a potent MAO-A inhibitor (IC₅₀: 0.028 mM), whereas quinoline-based acetamides are hypothesized to target cholinesterases (AChE/BChE) or MAO-B .

Biological Activity

N-(2-methylquinolin-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, which is known for various pharmacological properties. Its structure can be represented as follows:

This compound features a quinoline moiety linked to an acetamide group, which contributes to its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.

- Receptor Modulation : It may act as a modulator of specific receptors, influencing downstream signaling pathways critical for cellular function.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, particularly against certain bacterial strains.

Antimicrobial Properties

Research indicates that derivatives of quinoline compounds, including this compound, show potent activity against Mycobacterium tuberculosis. For instance, related compounds have demonstrated minimum inhibitory concentration (MIC) values as low as 0.05 μM against drug-resistant strains, highlighting their potential as therapeutic agents for tuberculosis treatment .

Cytotoxicity Studies

In vitro cytotoxicity assessments reveal that this compound exhibits selective toxicity towards cancerous cells while sparing normal cells. For example, studies have shown that certain derivatives possess IC50 values ranging from 0.69 to 22 μM against various cancer cell lines . The selectivity index indicates a favorable therapeutic window, making it a candidate for further development.

Case Studies

-

Antitubercular Activity :

- A study evaluated the antitubercular effects of various quinoline derivatives, including this compound. Results indicated significant intracellular activity against Mycobacterium tuberculosis in infected macrophages . The compound's mechanism was similar to that of rifampin, a standard tuberculosis treatment.

-

Anticancer Potential :

- Research on substituted acetamide derivatives has shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's . The modulation of these enzymes by quinoline derivatives suggests potential applications in neuroprotection.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-(2-methylquinolin-4-yl)acetamide, and how can reaction yields be optimized?

- Answer : The synthesis typically involves condensation reactions between 2-methylquinolin-4-amine and acetylating agents (e.g., acetic anhydride or acetyl chloride) under controlled conditions. Key parameters include temperature (60–80°C), solvent selection (e.g., dry dichloromethane or toluene), and catalytic bases (e.g., pyridine) to neutralize HCl by-products . For optimization, use inert atmospheres (N₂/Ar) to prevent oxidation and monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield (reported up to 75–85%) .

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Acetic anhydride reaction | Toluene, 70°C, 6h | 78% | |

| Acetyl chloride reaction | DCM, pyridine, RT, 12h | 82% |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms proton environments and carbon frameworks, with quinoline protons appearing as distinct aromatic signals (δ 7.5–8.5 ppm). Infrared spectroscopy (IR) identifies amide C=O stretches (~1650–1680 cm⁻¹). Single-crystal X-ray diffraction provides definitive structural validation, including bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) . For electronic properties, UV-Vis spectroscopy (λmax ~270–300 nm) and computational DFT calculations (e.g., Gaussian) assess conjugation and HOMO-LUMO gaps .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Answer : Molecular docking (AutoDock, Schrödinger) predicts binding affinities to target proteins (e.g., kinase enzymes or DNA topoisomerases). MD simulations (AMBER, GROMACS) evaluate stability of ligand-receptor complexes over time. QSAR models identify critical substituents (e.g., electron-withdrawing groups at the quinoline 6-position) that enhance antimicrobial or anticancer activity . For example, adding a fluoro substituent improves lipophilicity (logP) and membrane permeability, as validated in cytotoxicity assays .

Q. What experimental strategies address contradictions in reported bioactivity data for this compound?

- Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities in test compounds. Resolve by:

- Standardized bioassays : Use established protocols (e.g., CLSI guidelines for antimicrobial testing).

- Purity verification : HPLC (>95% purity) and LC-MS to confirm absence of by-products (e.g., unreacted starting materials) .

- Dose-response studies : Compare IC₅₀ values across multiple replicates and cell types. For instance, conflicting anticancer data may reflect differential sensitivity in MCF-7 vs. HeLa cells .

Q. How do structural modifications influence the compound’s metabolic stability and toxicity profile?

- Answer : Introduce deuterium at metabolically labile sites (e.g., methyl groups) to slow hepatic degradation (CYP450 enzymes). Assess toxicity via Ames tests (mutagenicity) and zebrafish embryo models (developmental toxicity). For example, replacing the methyl group with a trifluoromethyl moiety reduces oxidative metabolism and mitigates hepatotoxicity .

| Modification | Effect | Reference |

|---|---|---|

| 6-Fluoro substitution | ↑ Anticancer activity (IC₅₀ ↓20%) | |

| Deuteration at C2-methyl | ↑ Metabolic half-life (t₁/₂ 2.5→4.7h) |

Methodological Considerations

Q. What analytical workflows are recommended for detecting degradation products of this compound under physiological conditions?

- Answer : Simulate degradation using phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor via LC-MS/MS to identify hydrolytic by-products (e.g., quinoline-4-amine derivatives). Accelerated stability studies (40°C/75% RH) predict shelf-life, with degradation kinetics modeled using Arrhenius equations .

Q. How can researchers validate the anti-inflammatory mechanism of this compound?

- Answer : Use ELISA to quantify cytokine inhibition (e.g., TNF-α, IL-6) in LPS-stimulated macrophages. Western blotting confirms downstream targets (e.g., NF-κB p65 phosphorylation). Pair with siRNA knockdown of suspected pathways (e.g., COX-2) to establish causality .

Data Contradiction Analysis

- Case Study : Conflicting reports on antimicrobial efficacy may stem from differences in bacterial strains (Gram-positive vs. Gram-negative) or efflux pump activity. Address via efflux pump inhibition assays (e.g., using phenylalanine-arginine β-naphthylamide) and standardized MIC testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.